Ethyl 2-aminothiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-aminothiazole-4-carboxylate and its analogs involves multiple steps and methodologies that aim at introducing various substituents to enhance the compound's biological activities. For instance, El-Subbagh et al. (1999) detailed the preparation of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, demonstrating their potential antitumor activity against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, a one-pot synthesis approach for creating 2-substituted-4-methylthiazole-5-carboxylates from commercially available materials has been described, showcasing an efficient method for generating these compounds (Ge Meng et al., 2014).
Molecular Structure Analysis
The molecular structure of Ethyl 2-aminothiazole-4-carboxylate has been elucidated through various spectroscopic and crystallographic techniques. Lynch and Mcclenaghan (2004) determined the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, highlighting the importance of hydrogen-bonded dimers in the molecular association of the compound (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Ethyl 2-aminothiazole-4-carboxylate participates in various chemical reactions, leading to the synthesis of numerous bioactive molecules. For example, the Strecker approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates was reported, providing a general method for generating these heterocycles with both aliphatic and aromatic thioamides (Ken Cheng et al., 2016).
Physical Properties Analysis
The analysis of the physical properties of Ethyl 2-aminothiazole-4-carboxylate includes its crystalline structure, solubility, and other physicochemical characteristics essential for its application in various research fields. The study by Kennedy et al. (2001) on ethyl 2-aminooxazole-5-carboxylate provides insights into the compound's planar sheets and intermolecular hydrogen bonding, which are pivotal in understanding its physical properties (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Chemical Properties Analysis
The chemical properties of Ethyl 2-aminothiazole-4-carboxylate, such as its reactivity, stability, and interactions with other chemical entities, play a crucial role in its application in synthesizing novel compounds with desired biological activities. The work by Desai, Bhatt, and Joshi (2019) on the synthetic modifications and antimicrobial study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives underlines the compound's versatility and its potential for generating new molecules with significant biological effects (Desai, Bhatt, & Joshi, 2019).
Scientific Research Applications
Antitumor Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated significant in vitro antitumor activity against various human tumor cell lines. Specifically, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showed remarkable activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Activities : Derivatives of Ethyl 2-aminothiazole-4-carboxylate have been tested for antimicrobial properties. These compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Synthesis of Novel Compounds : Ethyl 2-aminothiazole-4-carboxylate is used as a precursor in the synthesis of various novel compounds. For instance, it has been used in the synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which acts as a ratiometric fluorescent probe for detecting cysteine and homocysteine (Na et al., 2016).
Cancer Research : In the context of cancer research, derivatives of Ethyl 2-aminothiazole-4-carboxylate have been designed and evaluated for their potential anti-cancer activities, especially in the context of colorectal cancer (Ilyas et al., 2021).
Safety And Hazards
Future Directions
The 2-aminothiazole scaffold, which includes Ethyl 2-aminothiazole-4-carboxylate, has emerged as a promising scaffold in medicinal chemistry and drug discovery research. Future innovations could focus on the structural modification of 2-aminothiazole to pursue potent anticancers and highlight in vitro activities and in silico studies .
properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | ethyl 2-aminothiazole-4-carboxylate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202285 | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; [Alfa Aesar MSDS] | |
Record name | Ethyl 2-aminothiazole-4-carboxylate | |
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Product Name |
Ethyl 2-aminothiazole-4-carboxylate | |
CAS RN |
5398-36-7 | |
Record name | Ethyl 2-amino-4-thiazolecarboxylate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=5398-36-7 | |
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Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Record name | 5398-36-7 | |
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Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Record name | Ethyl 2-amino-4-thiazolecarboxylate | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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